5-Hydroxy-1-methylpyrrolidin-2-one
Overview
Description
5-Hydroxy-1-methylpyrrolidin-2-one is a hydroxypyrrolidine compound with significance in various chemical syntheses and biological activities. This compound is involved in the synthesis of complex molecules and has been the subject of numerous research efforts to understand its properties and synthesis methods.
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one and related hydroxypyrrolidines has been explored through various methods. One notable approach involves the reductive annulation of β-iminochlorohydrins, providing rapid access to 2,5-disubstituted 3-hydroxypyrrolidines (Draper & Britton, 2010). Another method includes the synthesis from 1,2-diaza-1,3-butadienes and aldehydes, leading to 5-hydroxy-1-aminopyrroline derivatives through domino reactions (Attanasi et al., 2002).
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-methylpyrrolidin-2-one has been elucidated through various spectroscopic and crystallographic techniques. A study by Azmy et al. (2021) details the crystallographic and spectroscopic characterization of a novel antitumor and antimicrobial hydroxypyrrolidin-2-one derivative, providing insights into the molecular geometry and electronic structure of similar compounds (Azmy et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 5-Hydroxy-1-methylpyrrolidin-2-one are varied, including its use as a precursor for further functionalization. The compound participates in reactions such as halolactamization-hydroxylation, demonstrating its utility in synthesizing halogenated derivatives (Ma & Xie, 2000).
Physical Properties Analysis
The physical properties of 5-Hydroxy-1-methylpyrrolidin-2-one, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses. While specific studies on these properties are not detailed in the provided references, they are typically determined through experimental characterization in the context of synthesis and application studies.
Chemical Properties Analysis
The chemical properties of 5-Hydroxy-1-methylpyrrolidin-2-one, including its reactivity, stability, and functional group interactions, are key to its role in organic synthesis and potential biological activities. The compound's ability to undergo nucleophilic attacks and participate in ring closure reactions highlights its versatility in chemical synthesis (Azmy et al., 2018).
Scientific Research Applications
Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It has been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It has been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Petrochemical Industry : NMP is used to recover certain hydrocarbons generated in the processing of petrochemicals, such as the recovery of 1,3-butadiene and acetylene .
- Polymer Industry : Its good solvency properties have led to NMP’s use to dissolve a wide range of polymers .
- Battery Industry : NMP is used heavily in lithium-ion battery fabrication, as a solvent for electrode preparation, because NMP has a unique ability to dissolve polyvinylidene difluoride binder .
- Pharmaceutical Industry : In the pharmaceutical industry, N-Methyl-2-pyrrolidone is used in the formulation for drugs by both oral and transdermal delivery routes .
- Catalytic Cycle : The use of N-Methylpyrrolidinone in a catalytic cycle employing O2 and H2 in the presence of transition metal catalysts provides a regenerative hydroperoxide system .
Safety And Hazards
Future Directions
The pyrrolidine ring, which is a part of the 5-Hydroxy-1-methylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
5-hydroxy-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHYULORNYSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423780 | |
Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methylpyrrolidin-2-one | |
CAS RN |
41194-00-7 | |
Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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